molecular formula C5H9BrO B1336446 1-Bromopentan-2-one CAS No. 817-71-0

1-Bromopentan-2-one

Cat. No. B1336446
CAS RN: 817-71-0
M. Wt: 165.03 g/mol
InChI Key: XNHTZBFSFZSWOO-UHFFFAOYSA-N
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Description

1-Bromopentan-2-one, also known as pentan-2-one, is a chemical compound that has found a variety of applications in the scientific research field. It is a colorless liquid with a sweet, ether-like odor and a boiling point of about 140°C. This compound is a versatile reagent and has been used in a variety of synthetic reactions and processes, such as the synthesis of anilines, ethers, and esters. Additionally, it has been used in the synthesis of various drugs and pharmaceuticals and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

1. Use in Organic Chemistry Education

1-Bromopentan-2-one serves as a subject for studying elimination reactions of alkyl halides in organic chemistry education. For instance, an experiment conducted using 1-bromopentane or 2-bromopentane with sodium ethoxide or potassium tert-butoxide, monitored through gas chromatography, helps students understand the production of different pentene isomers (Latimer, 2003).

2. Role in Synthesis of Chromophores

1-Bromopentane is crucial in synthesizing nonlinear chromophores like 4'-(Pentyloxy)-4-Biphenyl Carbonitrile (5OCB). Its synthesis by the sulfur-bromine method involves adjusting raw material proportions and reaction conditions, demonstrating its importance in producing high-yield and cost-effective chemical compounds (Ruan Zhan-jun, 2005).

3. Metabolism and Biosynthesis Studies

Research on the metabolism of 1-bromopentane in rats has led to the discovery of its metabolites, such as hydroxypentylmercapturic acids. This study provides insights into the compound's biological processing and its transformation into different metabolites (Grasse & James, 1972).

4. Investigating Hepatotoxicity and Glutathione Conjugates

1-Bromopentane's role in forming glutathione (GSH) conjugates and inducing hepatotoxicity was studied in BALB/c mice. This research is significant in understanding the compound's impact on liver health and its potential as a biomarker for low molecular weight haloalkanes (Lee et al., 2008).

5. Synthesis of Antimicrobial Additives

1-Bromopentane is used in the preparation of 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane. These compounds, derived from 1-bromopentane, have applications as antimicrobial additives in lubricating oils, showcasing its utility in developing antiseptic solutions (Dzhafarov et al., 2010).

Safety and Hazards

1-Bromopentan-2-one is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-bromopentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-2-3-5(7)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHTZBFSFZSWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434826
Record name 1-bromopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

817-71-0
Record name 1-bromopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromopentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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